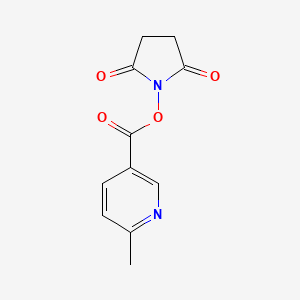

6-Methyl-nicotinic acid 2,5-dioxo-pyrrolidin-1-yl ester

Description

6-Methyl-nicotinic acid 2,5-dioxo-pyrrolidin-1-yl ester is a nicotinic acid derivative featuring a methyl group at the 6-position of the pyridine ring and a succinimidyl ester (2,5-dioxo-pyrrolidin-1-yl) moiety. This structure renders the compound reactive toward nucleophiles like amines, making it valuable in bioconjugation and pharmaceutical synthesis . The succinimidyl ester group facilitates efficient crosslinking, while the methyl substituent modulates steric and electronic properties, influencing solubility and target interactions.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-methylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-7-2-3-8(6-12-7)11(16)17-13-9(14)4-5-10(13)15/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWABRXXXSSTRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90466191 | |

| Record name | 2,5-Pyrrolidinedione, 1-[[(6-methyl-3-pyridinyl)carbonyl]oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648422-42-8 | |

| Record name | 2,5-Pyrrolidinedione, 1-[[(6-methyl-3-pyridinyl)carbonyl]oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90466191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-nicotinic acid 2,5-dioxo-pyrrolidin-1-yl ester typically involves the esterification of 6-Methyl-nicotinic acid with 2,5-dioxo-pyrrolidine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester. Common reagents used in this process include dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods: On an industrial scale, the production of 6-Methyl-nicotinic acid 2,5-dioxo-pyrrolidin-1-yl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

Reduction: Reduction reactions can target the pyrrolidin-1-yl ester group, potentially converting it to the corresponding alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution reactions.

Major Products:

Oxidation: Formation of 6-Methyl-nicotinic acid derivatives with carboxylic acid groups.

Reduction: Formation of alcohol derivatives from the ester group.

Substitution: Introduction of various functional groups at the nicotinic acid moiety.

Scientific Research Applications

Scientific Research Applications of 6-Methyl-nicotinic acid 2,5-dioxo-pyrrolidin-1-yl ester

6-Methyl-nicotinic acid 2,5-dioxo-pyrrolidin-1-yl ester is a nicotinic acid derivative featuring a pyrrolidin-1-yl ester group attached to its 6-methyl-nicotinic acid core. This compound is used in scientific research across chemistry, biology, medicine, and industry as a building block in organic synthesis and to explore potential therapeutic applications.

Applications

- Chemistry It serves as an intermediate in synthesizing complex organic molecules due to its unique structure.

- Biology The compound is studied for interactions with biological macromolecules, potentially serving as a probe for investigating enzyme-substrate interactions and receptor binding.

- Medicine It is explored for potential therapeutic uses, with derivatives possibly exhibiting anti-inflammatory, antimicrobial, or anticancer properties.

- Industry The compound is used to develop specialty chemicals and materials and is suitable for applications in coatings, adhesives, and polymer science.

Chemical Reactions

6-Methyl-nicotinic acid 2,5-dioxo-pyrrolidin-1-yl ester can undergo several types of chemical reactions:

- Oxidation Oxidation reactions, especially at the methyl group, can lead to carboxylic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction Reduction reactions can target the pyrrolidin-1-yl ester group, potentially converting it to the corresponding alcohol. Reducing agents like lithium aluminum hydride and sodium borohydride are typically used.

- Substitution Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution reactions, introducing various functional groups at the nicotinic acid moiety.

The biological activity of 6-Methyl-nicotinic acid 2,5-dioxo-pyrrolidin-1-yl ester is attributed to its ability to interact with specific enzymes and receptors. The pyrrolidin-1-yl ester group may enhance binding affinity and specificity, allowing for the modulation of target enzyme activities.

Antibacterial and Antifungal Activity

Nicotinic acid derivatives have demonstrated antibacterial and antifungal properties. Compounds similar to 6-methyl-nicotinic acid derivatives have shown activity against Gram-positive and Gram-negative bacteria.

| Compound | MIC (mg/mL) | Activity |

|---|---|---|

| Compound A | 0.0039 | Effective against S. aureus |

| Compound B | 0.0048 | Effective against E. coli |

| Compound C | 0.0195 | Active against C. albicans |

MIC values indicate the effectiveness of these compounds in inhibiting bacterial growth at low concentrations.

Anti-inflammatory Properties

Derivatives of nicotinic acid exhibit anti-inflammatory effects, potentially by inhibiting pro-inflammatory cytokines or modulating immune responses. The pyrrolidin-1-yl ester moiety may contribute to these effects by enhancing the compound's interaction with inflammatory pathways.

Antiviral Activity

Compounds containing a β-amino acid moiety have been identified as promising antiviral agents. Certain derivatives exhibited high antiviral activity against viruses such as HSV-1 and tobacco mosaic virus, suggesting potential antiviral properties of 6-methyl-nicotinic acid derivatives. A study evaluating various esters for their antiviral efficacy against HSV-1 using Vero cells showed that introducing an ester group significantly increased antiviral activity compared to corresponding acids.

Synthesis of Side Product

The side product, 2,5-Dioxopyrrolidin-1-yl 6-((2,5-Dioxopyrrolidin-1-yl)Oxy)Nicotinate, (4 ), can be synthesized from 3 (100 mg, 0.23 mmol) in anhydrous acetonitrile (1ml) and stirred for 1 h . The solvent is then evaporated under reduced pressure, and the residue is dissolved in dichloromethane and washed with water . The dichloromethane layer is dried with MgSO4, and the solvent is evaporated under reduced pressure to obtain 4 (60 mg, 0.18 mmol, 78%) as a white solid .

Methyllycaconitine Analogues

Mechanism of Action

The mechanism of action of 6-Methyl-nicotinic acid 2,5-dioxo-pyrrolidin-1-yl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pyrrolidin-1-yl ester group can enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features

The compound’s structural analogs differ in substituents on the pyridine ring, the acid component, or the ester group. Key examples include:

Key Observations :

Biological Activity

6-Methyl-nicotinic acid 2,5-dioxo-pyrrolidin-1-yl ester is a derivative of nicotinic acid that has garnered attention for its potential biological activities. This compound is characterized by a pyrrolidin-1-yl ester group attached to the 6-methyl-nicotinic acid core, which may influence its interaction with biological macromolecules and its pharmacological properties.

- Molecular Formula : CHNO

- Molecular Weight : 234.21 g/mol

- CAS Number : 648422-42-8

The synthesis typically involves the esterification of 6-methyl-nicotinic acid with 2,5-dioxo-pyrrolidine under anhydrous conditions, using reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in solvents like dichloromethane or tetrahydrofuran.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The pyrrolidin-1-yl ester group may enhance binding affinity and specificity, allowing for modulation of target enzyme activities. The exact mechanisms depend on the context of use, including potential therapeutic applications.

Antibacterial and Antifungal Activity

Recent studies have highlighted the antibacterial and antifungal properties of various nicotinic acid derivatives. For instance, compounds similar to 6-methyl-nicotinic acid derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (mg/mL) | Activity |

|---|---|---|

| Compound A | 0.0039 | Effective against S. aureus |

| Compound B | 0.0048 | Effective against E. coli |

| Compound C | 0.0195 | Active against C. albicans |

The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth at low concentrations .

Anti-inflammatory Properties

Research indicates that derivatives of nicotinic acid exhibit anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines or modulation of immune responses. The pyrrolidin-1-yl ester moiety may contribute to these effects by enhancing the compound's interaction with inflammatory pathways .

Antiviral Activity

Compounds containing a β-amino acid moiety have been identified as promising antiviral agents. For example, certain derivatives exhibited high antiviral activity against viruses such as HSV-1 and tobacco mosaic virus, demonstrating the potential for further investigation into the antiviral properties of 6-methyl-nicotinic acid derivatives .

Case Studies

- Antiviral Screening : A study evaluated various esters for their antiviral efficacy against HSV-1 using Vero cells. The results showed that the introduction of an ester group significantly increased antiviral activity compared to corresponding acids.

- Antibacterial Efficacy : Another research effort tested several pyrrolidinone derivatives against common bacterial strains, revealing that modifications to the structure led to enhanced antibacterial potency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.